![molecular formula C9H14Cl2N4 B14452618 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine CAS No. 76108-81-1](/img/structure/B14452618.png)
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or chloroform, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation .
化学反応の分析
Types of Reactions
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is a substituted triazine derivative with the amine group replacing one of the chlorine atoms .
科学的研究の応用
Chemistry
In chemistry, (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use as a drug precursor. Triazine derivatives are known for their antimicrobial and anticancer properties, and this compound is no exception .
Industry
Industrially, the compound is used in the production of flame retardants and UV stabilizers. Its ability to form stable complexes with various substrates makes it valuable in the manufacture of materials that require enhanced durability and resistance to degradation .
作用機序
The mechanism of action of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine involves its interaction with nucleophilic sites on target molecules. The triazine ring acts as an electrophilic center, allowing the compound to react with nucleophiles such as amines, thiols, and hydroxyl groups. This interaction can lead to the formation of stable covalent bonds, which is the basis for its use in various applications .
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine.
4,6-Dichloro-1,3,5-triazine-2-amine: Another triazine derivative with similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions .
特性
CAS番号 |
76108-81-1 |
|---|---|
分子式 |
C9H14Cl2N4 |
分子量 |
249.14 g/mol |
IUPAC名 |
4,6-dichloro-N-(2-methylpentan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14Cl2N4/c1-4-5-9(2,3)15-8-13-6(10)12-7(11)14-8/h4-5H2,1-3H3,(H,12,13,14,15) |
InChIキー |
NVWABGIEYVKRIE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)NC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


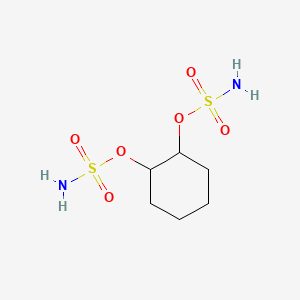
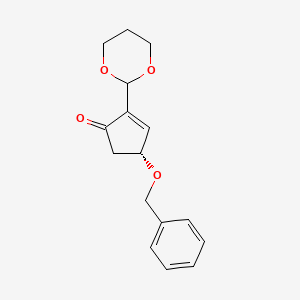

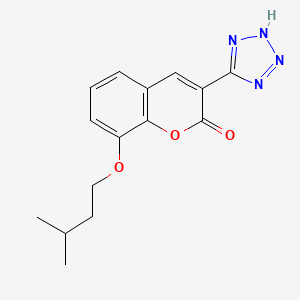

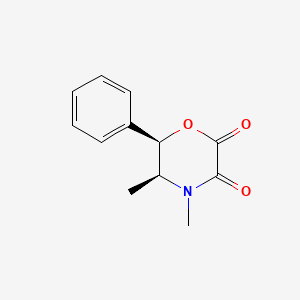
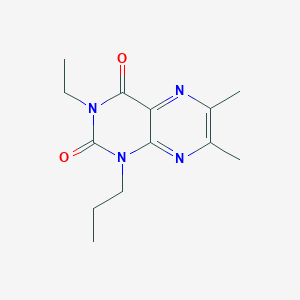
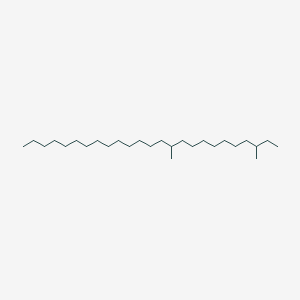
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
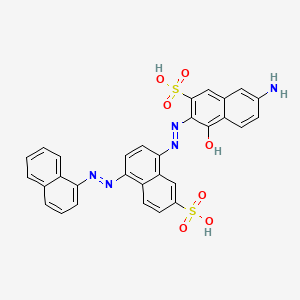
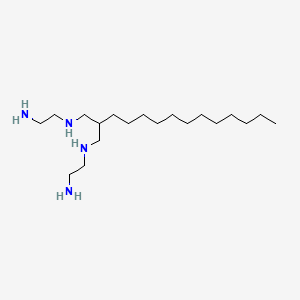
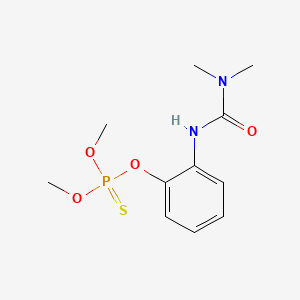
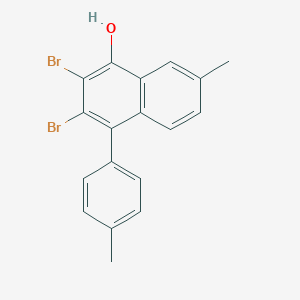
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
